molecular formula C19H18N2O2 B5848642 N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B5848642
M. Wt: 306.4 g/mol
InChI Key: LBWZZBNPBYRIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide, also known as PB-22, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2012 by a group of researchers at Pfizer. PB-22 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the human body. This compound has gained interest among researchers due to its potential applications in scientific research.

Mechanism of Action

N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and gastrointestinal tract. When N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide binds to these receptors, it activates a signaling pathway that leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to stimulate appetite, reduce inflammation, and modulate pain perception. N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have anticonvulsant and neuroprotective effects. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has been found to have anti-tumor properties in certain types of cancer.

Advantages and Limitations for Lab Experiments

N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which makes it useful for studying the effects of cannabinoids on various physiological and biochemical processes. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide is relatively easy to synthesize and has a high purity. However, there are also limitations to its use in lab experiments. N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide on the body are not well understood.

Future Directions

There are several future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that have improved efficacy and fewer side effects. Additionally, researchers are interested in studying the effects of N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide on various physiological and biochemical processes, including its potential use as a treatment for certain diseases. Finally, there is a need for further research on the long-term effects of N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide on the body.

Synthesis Methods

N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions. One method involves the reaction of 1-benzofuran-2-carboxylic acid with 1-(2-bromoethyl)pyrrolidine hydrobromide in the presence of a palladium catalyst. The resulting intermediate is then treated with an amine, such as 2-aminophenylpyrrolidine, to yield N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has been used in scientific research to study the cannabinoid receptors CB1 and CB2. It has been found to be a potent agonist of these receptors, with an affinity that is similar to that of other synthetic cannabinoids, such as JWH-018. N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has also been used to study the effects of cannabinoids on various physiological and biochemical processes.

properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(18-13-14-7-1-4-10-17(14)23-18)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10,13H,5-6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWZZBNPBYRIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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